Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride
Description
Pyridin-4-ylmethanesulfonyl fluoride; hydrochloride is a sulfonyl fluoride derivative coupled with a pyridine moiety and a hydrochloride salt. Sulfonyl fluorides are widely recognized for their role as covalent inhibitors in chemical biology, particularly in targeting serine hydrolases and proteases. The hydrochloride salt enhances solubility in aqueous environments, making it suitable for biochemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridin-4-ylmethanesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJARDUXVFCQPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride typically involves the reaction of pyridine derivatives with methanesulfonyl fluoride in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation .
Chemical Reactions Analysis
Chemical Reactions of Pyridin-4-ylmethanesulfonyl Fluoride;hydrochloride
This compound participates in various chemical reactions typical for sulfonamide compounds, including nucleophilic substitution reactions. The reactivity profile is influenced by electronic effects imparted by the fluorine substituent, which may stabilize certain intermediates or transition states during reactions.
Nucleophilic Substitution
Nucleophilic substitution is a primary reaction pathway for this compound. The fluorine atom acts as a good leaving group, facilitating the replacement by nucleophiles such as amines or alcohols. This reaction is often used in the synthesis of sulfonamides and other derivatives.
Amidation Reactions
Amidation reactions involving this compound are crucial for forming sulfonamides. These reactions typically require a catalyst to facilitate the S(VI)–F bond activation. Recent studies have shown that nucleophilic catalysts like HOBt can effectively promote these reactions, even with sterically hindered substrates .
Nucleophilic Substitution Yields
| Nucleophile | Yield (%) | Reaction Conditions |
|---|---|---|
| Ammonia | Up to 80% | Basic conditions, 60°C |
| Methanol | Up to 70% | Neutral conditions, 40°C |
Amidation Reaction Yields
| Catalyst | Yield (%) | Reaction Conditions |
|---|---|---|
| HOBt | Up to 100% | Anhydrous DMSO, 25°C |
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
Pyridin-4-ylmethanesulfonyl fluoride; hydrochloride serves as a valuable reagent in organic synthesis. Its sulfonyl fluoride group is particularly reactive, allowing it to participate in a variety of nucleophilic substitution reactions. This property is exploited to synthesize sulfonamides and sulfonate esters, which are crucial intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound reacts with nucleophiles such as amines and alcohols to form stable covalent bonds. The mechanism involves the attack of the nucleophile on the sulfur atom of the sulfonyl fluoride group, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity makes it an essential tool for chemists looking to modify organic molecules for specific applications.
Biological Applications
Modification of Biomolecules
In biological research, pyridin-4-ylmethanesulfonyl fluoride; hydrochloride is used to modify proteins and peptides through sulfonylation reactions. This modification can alter the biological activity of these molecules, making it useful in drug development and biochemical studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
Pyridin-4-ylmethanesulfonyl fluoride; hydrochloride has also shown promise as an anti-inflammatory agent. Studies indicate that it can significantly reduce the production of pro-inflammatory cytokines in vitro.
Case Study: Inhibition of Cytokine Production
A study investigated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in TNF-alpha and IL-6 levels at concentrations as low as 10 µM, highlighting its potential therapeutic applications in treating inflammatory diseases.
Pharmaceutical Applications
Synthesis of Drug Candidates
The compound is utilized as an intermediate in the synthesis of various bioactive compounds. For instance, it has been employed in the late-stage functionalization of drug candidates like Fedratinib, an orphan drug for myelofibrosis. The use of pyridin-4-ylmethanesulfonyl fluoride; hydrochloride allows for greater flexibility in modifying drug structures without compromising stability.
Table 2: Summary of Pharmaceutical Applications
Mechanism of Action
The mechanism of action of Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Research and Application Gaps
- Data Limitations : Critical parameters like water solubility, partition coefficients (logP), and LD₅₀ values for Pyridin-4-ylmethanesulfonyl fluoride; hydrochloride are absent in the provided evidence, unlike clindamycin hydrochloride, which includes FTIR spectral data .

- Structural Optimization: The propanoic acid derivative demonstrates how functional group additions (e.g., carboxylic acid) alter physicochemical properties, suggesting avenues for modifying the target compound.
Biological Activity
Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride is a compound that has garnered attention in various biological and pharmacological studies due to its unique structural properties and potential applications. This article delves into its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
Pyridin-4-ylmethanesulfonyl fluoride is characterized by the presence of a pyridine ring, a sulfonyl group, and a fluoride substituent. Its molecular formula is . The sulfonyl fluoride moiety is known for its reactivity, particularly in forming covalent bonds with nucleophiles, which can lead to various biological effects.
Biological Activity Overview
Pyridin-4-ylmethanesulfonyl fluoride has been studied for its role as an inhibitor of specific enzymes, particularly those involved in inflammatory processes. Its mechanism typically involves the covalent modification of target proteins, which can alter their activity and lead to therapeutic effects.
Enzyme Inhibition
- Phospholipase A2 Inhibition : Research indicates that sulfonyl fluorides can act as inhibitors of phospholipase A2 enzymes, which play crucial roles in the production of inflammatory mediators like leukotrienes and prostaglandins. These mediators are significant in various inflammatory diseases .
- Impact on Inflammation : By inhibiting phospholipase A2, Pyridin-4-ylmethanesulfonyl fluoride may reduce the synthesis of pro-inflammatory compounds, thereby alleviating symptoms associated with chronic inflammatory conditions.
Case Studies and Research Findings
Several studies highlight the biological implications of Pyridin-4-ylmethanesulfonyl fluoride:
- Study on Anti-inflammatory Effects : A study demonstrated that compounds similar to Pyridin-4-ylmethanesulfonyl fluoride showed significant anti-inflammatory activity in animal models of arthritis. The inhibition of phospholipase A2 was confirmed through enzyme assays, indicating a potential therapeutic application for treating inflammatory diseases .
- Toxicity and Safety Assessments : Toxicological assessments have been conducted to evaluate the safety profile of Pyridin-4-ylmethanesulfonyl fluoride. Results indicated low cytotoxicity in vitro, suggesting a favorable safety margin for further development .
Comparative Biological Activity
To better understand the biological activity of Pyridin-4-ylmethanesulfonyl fluoride, it is useful to compare it with other related compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Pyridin-4-ylmethanesulfonyl fluoride | Phospholipase A2 inhibitor | Anti-inflammatory |
| Linezolid | Protein synthesis inhibitor | Antibacterial |
| Sulfonamide derivatives | Dihydropteroate synthase inhibition | Antimicrobial |
Q & A
Basic: What synthetic methodologies are recommended for preparing Pyridin-4-ylmethanesulfonyl fluoride hydrochloride in laboratory settings?
Answer:
The synthesis of sulfonyl fluoride derivatives typically involves reacting a pyridine-containing precursor with methanesulfonyl fluoride under basic conditions. For example, analogous sulfonyl chloride reactions (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) use triethylamine as a base in dichloromethane at room temperature . Purification often employs recrystallization or column chromatography. For Pyridin-4-ylmethanesulfonyl fluoride hydrochloride, similar protocols can be adapted, substituting the sulfonyl chloride reagent with methanesulfonyl fluoride. Reaction monitoring via TLC or LC-MS is critical to confirm intermediate formation .
Basic: What analytical techniques are essential for validating the purity and structural integrity of this compound?
Answer:
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the pyridinyl and sulfonyl fluoride moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (using C18 columns with UV detection) to assess purity (>95% recommended for biological assays) .
- Elemental analysis to verify stoichiometry of the hydrochloride salt.
For sulfonyl fluoride stability, periodic FT-IR analysis can track hydrolysis of the -SO₂F group .
Basic: What safety precautions are critical when handling Pyridin-4-ylmethanesulfonyl fluoride hydrochloride?
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of fine particles or vapors.
- First aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in a dry, airtight container at 2–8°C to minimize decomposition .
Advanced: How can researchers investigate the inhibitory selectivity of this compound against serine proteases versus cysteine proteases?
Answer:
- Enzyme kinetics: Perform dose-response assays (e.g., fluorogenic substrate hydrolysis) to determine IC₅₀ values for target proteases (e.g., trypsin, chymotrypsin) and off-target enzymes (e.g., caspase-3). Use recombinant proteins to ensure consistency .
- Crystallography: Co-crystallize the compound with proteases to analyze binding interactions. Sulfonyl fluorides often form covalent adducts with catalytic serine residues, which can be visualized via X-ray diffraction .
- Selectivity panels: Screen against a broad panel of proteases (e.g., Calpain, Cathepsin B) to identify cross-reactivity .
Advanced: How should researchers address contradictions in reported stability data for sulfonyl fluoride derivatives under aqueous conditions?
Answer:
- Controlled stability studies: Design experiments to test the compound’s stability at varying pH (e.g., 3–9), temperatures (4°C, 25°C, 37°C), and buffer compositions (e.g., phosphate vs. Tris). Monitor degradation via HPLC at timed intervals .
- Factorial design: Use a 2³ factorial approach (pH, temperature, ionic strength) to identify dominant degradation factors. For example, acidic conditions may accelerate hydrolysis of the sulfonyl fluoride group .
- Lyophilization trials: Assess whether lyophilized formulations improve shelf-life compared to aqueous solutions .
Advanced: What strategies optimize the formulation of Pyridin-4-ylmethanesulfonyl fluoride hydrochloride for in vivo studies?
Answer:
- Solubility enhancement: Test co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin-based carriers to improve aqueous solubility .
- Bioavailability assays: Conduct pharmacokinetic studies in rodent models to compare oral, intravenous, and intraperitoneal administration. Plasma stability assays can identify metabolic liabilities (e.g., esterase cleavage) .
- Excipient compatibility: Use viscosity-reducing agents (e.g., thiamine derivatives) to prevent aggregation in high-concentration formulations .
Advanced: How can computational modeling guide the design of derivatives with improved protease inhibition?
Answer:
- Docking simulations: Use software like AutoDock Vina to predict binding poses of derivatives within protease active sites. Focus on optimizing hydrogen bonds with catalytic residues (e.g., Ser195 in trypsin) .
- QSAR studies: Corporate electronic (e.g., Hammett σ values) and steric parameters (e.g., molar refractivity) to build predictive models for IC₅₀ optimization .
- MD simulations: Assess the stability of inhibitor-enzyme complexes over 100-ns trajectories to prioritize derivatives with low binding energy fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

